Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-
Description
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- is a glycine derivative featuring dual functional groups: a carboxymethyl group (-CH₂COOH) and a hydroxyphenyl group (-C₆H₄OH) attached to the nitrogen atom. Its molecular formula is C₁₀H₁₁NO₅ (based on analogous structures in and ), with a molecular weight of 225.20 g/mol (calculated). This compound belongs to the class of N-substituted glycines, which are widely studied for their chelating properties, biological activity, and applications in coordination chemistry and pharmaceuticals.
Properties
CAS No. |
100844-86-8 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-2-hydroxyanilino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11(5-9(13)14)6-10(15)16/h1-4,12H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
GJFXENUPRQPECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Condensation-Hydrolysis Route via p-Hydroxyphenylhydantoin Intermediate
The most economically viable method, described in CN101973941A, involves a three-step process combining glyoxylic acid, phenol, and urea under acidic conditions to produce p-hydroxyphenylhydantoin, with Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- isolated as a secondary product.
Reaction Mechanism and Conditions
- Primary Condensation : At 50–60°C, glyoxylic acid (0.4 mol) reacts with phenol (0.42 mol) and urea (0.6 mol) in the presence of sulfamic acid (0.1–0.2 mol) and hydrochloric acid. This forms 2-ureidophenylacetic acid, an intermediate that minimizes polymerization by-products.
- Cyclization : Heating to 80°C for 4–6 hours followed by 105°C for 2–4 hours induces ring closure to p-hydroxyphenylhydantoin.
- By-Product Isolation : The reaction mother liquor is neutralized with ammonia (pH 4–6), precipitating a mixture containing ~10% Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-. Subsequent hydrolysis with 15% NaOH at 100–110°C for 12–18 hours cleaves residual hydantoin, followed by acidification (20% HCl) to yield the target compound.
Key Parameters :
- Molar ratio (glyoxylic acid : phenol : urea : sulfamic acid) = 1 : 1.05 : 1.5 : 0.25
- Yield: 10.1% (target compound), 57.5–62.7% (primary product p-hydroxyphenylhydantoin)
- Purity: 99.2% after methanol recrystallization.
Advantages
- Impurity Suppression : Sulfamic acid sequesters glyoxal impurities, reducing polymeric by-products (e.g., cross-linked phenolic resins) by >40% compared to traditional HCl-only systems.
- Cost Efficiency : Valorization of the mother liquor converts 85–90% of residual reagents into recoverable products.
Direct Acylation-Hydrolysis Pathway
US3860631A discloses an alternative route using glyoxylic acid, phenol, and protected amine reagents (e.g., carbamates or acylated ureas) to form N-acyl intermediates, which are subsequently hydrolyzed.
Reaction Sequence
- Protection Stage : Phenol reacts with glyoxylic acid and tert-butyl carbamate in trifluoroacetic acid at 25–40°C to form N-(tert-butoxycarbonyl)-4-hydroxyphenylglycine.
- Deprotection : Acidic hydrolysis (HCl, 60–80°C) removes the tert-butoxycarbonyl (Boc) group, yielding the free glycine derivative.
Optimized Conditions :
- Solvent: Dichloromethane/water biphasic system
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Yield: 68–72% (isolated after column chromatography)
- Purity: 95–97% (HPLC).
Limitations
- Scalability Challenges : Requires chromatographic purification, making industrial adaptation impractical.
- Cost Prohibitive : Boc-protected reagents increase raw material expenses by ~300% compared to the condensation-hydrolysis method.
Comparative Analysis of Synthesis Routes
Physicochemical Properties
Data from PubChem and synthetic studies reveal the following characteristics:
- Solubility : Freely soluble in hot water (50–60°C), partially soluble in methanol, insoluble in nonpolar solvents.
- Stability : Degrades above 200°C; aqueous solutions stable at pH 4–6 (t₁/₂ > 6 months at 25°C).
- Spectroscopic Data :
- IR (KBr) : 3250 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C-C).
- ¹H NMR (D₂O) : δ 7.25 (d, 2H, aromatic), δ 4.10 (s, 2H, CH₂), δ 3.85 (s, 2H, N-CH₂).
While not directly specified in the cited patents, structural analogs of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- serve as:
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carboxymethyl group or the hydroxyphenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features make it a useful tool for probing biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s unique structure may offer therapeutic benefits in treating certain diseases.
Industry
In industrial applications, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used in the production of polymers, resins, and other materials. Its functional groups allow for versatile chemical modifications.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- involves its interaction with specific molecular targets. The carboxymethyl and hydroxyphenyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- exhibits moderate water solubility due to its polar carboxymethyl group, but lower than EDTA (highly hydrophilic). In contrast, 4-HPR is lipid-soluble, favoring cellular uptake .
- Stability : The hydroxyphenyl group in the target compound may confer susceptibility to oxidative degradation, unlike EDTA, which is highly stable across pH ranges .
Biological Activity
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-, also known as a derivative of glycine, exhibits various biological activities that have garnered attention in recent research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- has the molecular formula and is characterized by the presence of both carboxymethyl and hydroxyphenyl groups attached to the glycine backbone. This unique structure contributes to its biological activity, particularly in antioxidant and anti-inflammatory pathways.
-
Antioxidant Activity :
- The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in conditions like sepsis, where oxidative damage is prevalent. In vitro studies indicate that it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- Anti-inflammatory Effects :
- Gut Health :
Biological Activity Summary Table
Case Studies
-
Sepsis-Induced Oxidative Stress :
- In a model of sepsis, administration of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- significantly reduced markers of oxidative stress and improved survival rates in animal studies. The compound's ability to enhance antioxidant enzyme levels was pivotal in mitigating cellular damage caused by reactive oxygen species (ROS) .
- Inflammatory Bowel Disease (IBD) :
Research Findings
Recent research highlights the multifaceted roles that Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- plays in biological systems:
- Cellular Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells through modulation of calcium signaling pathways and activation of caspases .
- Metabolic Pathways : The metabolism of glycine derivatives often leads to the formation of bioactive metabolites that can exert additional health benefits, including enhanced bioavailability and efficacy against chronic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

